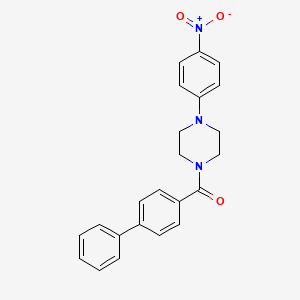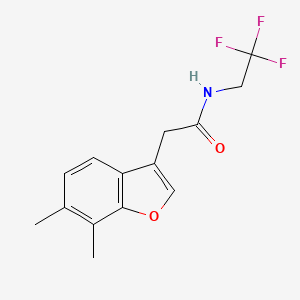![molecular formula C15H15N3O2S B4978826 N-[(FURAN-2-YL)METHYL]-2-[(1-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B4978826.png)
N-[(FURAN-2-YL)METHYL]-2-[(1-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(FURAN-2-YL)METHYL]-2-[(1-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a furan ring, a benzodiazole ring, and a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-2-[(1-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves the following steps:
Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan-2-carboxylic acid with a suitable reducing agent to form furan-2-ylmethanol. This intermediate is then converted to furan-2-ylmethyl chloride using thionyl chloride.
Synthesis of the Benzodiazole Intermediate: The benzodiazole ring is synthesized by reacting o-phenylenediamine with formic acid under reflux conditions.
Coupling Reaction: The final step involves the coupling of furan-2-ylmethyl chloride with the benzodiazole intermediate in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and more efficient purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(FURAN-2-YL)METHYL]-2-[(1-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The benzodiazole ring can be reduced to form dihydrobenzodiazole derivatives.
Substitution: The sulfanyl group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(FURAN-2-YL)METHYL]-2-[(1-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to the presence of the benzodiazole ring.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-[(1-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The benzodiazole ring can interact with various receptors in the central nervous system, potentially modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(FURAN-2-YL)METHYL]-2-[(1H-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE: Similar structure but lacks the methyl group on the benzodiazole ring.
N-[(THIOPHEN-2-YL)METHYL]-2-[(1-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
The presence of both the furan and benzodiazole rings in N-[(FURAN-2-YL)METHYL]-2-[(1-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE makes it unique. This combination of functional groups can lead to unique electronic properties and biological activities not seen in similar compounds.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-18-13-7-3-2-6-12(13)17-15(18)21-10-14(19)16-9-11-5-4-8-20-11/h2-8H,9-10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMYQKWDVAXXLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-[[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino]phenyl]acetamide;hydrobromide](/img/structure/B4978754.png)

![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B4978760.png)
![N-[3-(2,5-dimethylphenoxy)propyl]butan-1-amine](/img/structure/B4978766.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4978771.png)
![2-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4978784.png)
![N-allyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4978789.png)
![3-{[(4-chlorophenyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide](/img/structure/B4978803.png)
![3,5-Dinitro-N-[(pyridin-3-YL)methyl]pyridin-2-amine](/img/structure/B4978804.png)

![2-Methoxy-1-[3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B4978834.png)
![N-[(4-phenyloxan-4-yl)methyl]-2-propan-2-yl-1,3-benzoxazole-5-carboxamide](/img/structure/B4978841.png)
![1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4978843.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-isopropyl-N~2~-methyl-N~1~-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B4978850.png)
